1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea 1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1170605-19-2
VCID: VC7661867
InChI: InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3
Molecular Formula: C26H28Cl2N4O
Molecular Weight: 483.44

1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea

CAS No.: 1170605-19-2

Cat. No.: VC7661867

Molecular Formula: C26H28Cl2N4O

Molecular Weight: 483.44

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea - 1170605-19-2

Specification

CAS No. 1170605-19-2
Molecular Formula C26H28Cl2N4O
Molecular Weight 483.44
IUPAC Name 1-(3,4-dichlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Standard InChI InChI=1S/C26H28Cl2N4O/c1-31(2)22-10-7-19(8-11-22)25(32-14-13-18-5-3-4-6-20(18)17-32)16-29-26(33)30-21-9-12-23(27)24(28)15-21/h3-12,15,25H,13-14,16-17H2,1-2H3,(H2,29,30,33)
Standard InChI Key RVUFBEXOABUQMV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C4C3

Introduction

Molecular Architecture and Chemical Properties

Structural Composition

The compound’s molecular formula is C₂₆H₂₅Cl₂N₅O, comprising three distinct subunits:

  • 3,4-Dichlorophenyl Group: A benzene ring with chlorine atoms at positions 3 and 4, conferring electron-withdrawing properties and influencing binding interactions.

  • Dihydroisoquinoline Moiety: A partially saturated isoquinoline system that enhances planarity and facilitates π-π stacking with aromatic residues in proteins .

  • 4-Dimethylaminophenyl Ethyl Chain: A tertiary amine-linked phenyl group that introduces basicity and potential hydrogen-bonding capabilities .

The urea bridge (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with enzyme inhibition via hydrogen bonding to catalytic sites .

Hypothetical Molecular Interactions

  • Hydrogen Bonding: The urea carbonyl and amine groups may interact with aspartate or glutamate residues in enzyme active sites .

  • Hydrophobic Interactions: The chlorinated phenyl and dihydroisoquinoline groups likely engage in van der Waals forces with hydrophobic protein pockets.

  • π-Stacking: The aromatic systems could align with tyrosine or phenylalanine residues, stabilizing ligand-receptor complexes .

Synthetic Pathways and Reaction Optimization

Proposed Synthesis Strategy

While no explicit synthesis protocol exists for this compound, analogous urea derivatives are typically synthesized through multi-step sequences :

  • Formation of the Ethylenediamine Backbone:

    • Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions to yield the ethylenediamine intermediate.

    • Key Conditions: Sodium cyanoborohydride in methanol, 24-hour reflux.

  • Introduction of Dihydroisoquinoline:

    • Coupling the ethylenediamine intermediate with 1,2,3,4-tetrahydroisoquinoline via nucleophilic substitution.

    • Catalyst: Triethylamine in dichloromethane, room temperature.

  • Urea Bridge Assembly:

    • Reacting the intermediate with 3,4-dichlorophenyl isocyanate in anhydrous dimethylformamide (DMF).

    • Reaction Time: 12 hours at 60°C .

Challenges and Mitigation

  • Steric Hindrance: Bulky substituents may slow reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.

  • Byproduct Formation: Excess isocyanate can lead to bis-urea derivatives. Controlled stoichiometry (1:1 molar ratio) minimizes this .

Biological Activity and Mechanism of Action

Inferred Enzymatic Inhibition

Although direct assays are unavailable, structurally related compounds exhibit urease and kinase inhibitory activity .

Urease Inhibition (Hypothetical)

The dihydroisoquinoline moiety in analogous molecules binds to urease’s active site, disrupting nickel ion coordination essential for urea hydrolysis . For example, N-aryl-dihydroisoquinoline carbothioamides show IC₅₀ values of 11.2–56.7 μM against Canavalia ensiformis urease, surpassing thiourea (IC₅₀ = 21.7 μM) .

Proposed Mechanism:

  • The urea carbonyl oxygen coordinates to nickel ions in the urease active site.

  • The dichlorophenyl group occupies a hydrophobic subpocket, enhancing binding affinity.

  • The dimethylaminophenyl moiety stabilizes the enzyme-ligand complex via cation-π interactions .

Comparative Analysis of Analogous Compounds

Compound NameTarget EnzymeIC₅₀ (μM)Key Structural Features
EVT-2879945UndisclosedN/ATrifluoromethylphenyl, thiazole
N-Aryl-dihydroisoquinoline Urease11.2–56.7Carbothioamide, electron-donating groups
3-(3,4-Dichlorophenyl)-1,1-dimethylurea UndisclosedN/ADichlorophenyl, dimethylurea

Insights:

  • Electron-donating groups (e.g., -OCH₃) on aryl rings enhance urease inhibition .

  • Chlorinated phenyl groups improve metabolic stability and membrane permeability.

Future Directions and Research Gaps

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times and improve yields.

    • Investigate enantioselective routes if chiral centers are present.

  • Biological Screening:

    • Prioritize assays against urease, kinases, and GPCRs to identify primary targets.

    • Evaluate cytotoxicity in HEK-293 and HepG2 cell lines.

  • Computational Studies:

    • Perform molecular dynamics simulations to predict binding modes and residence times.

    • Use QSAR models to correlate substituent effects with activity .

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